

# Spectroscopic Deep Dive: A Technical Guide to Piperazine Derivatives

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## Compound of Interest

**Compound Name:** *1-Tert-butyl 3-methyl piperazine-1,3-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for piperazine derivatives, a class of compounds with significant pharmacological importance.<sup>[1]</sup> The piperazine nucleus is a key structural feature in numerous drugs, including antipsychotics, antidepressants, and anxiolytics.<sup>[2][3][4]</sup> A thorough understanding of their spectroscopic characteristics is crucial for structural elucidation, quality control, and the development of new therapeutic agents.

## Spectroscopic Data of Piperazine Derivatives

The following sections present key spectroscopic data for various piperazine derivatives, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of piperazine derivatives by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C).<sup>[1]</sup> The chemical shifts are highly dependent on the substituents attached to the piperazine ring.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Selected Piperazine Derivatives

Compound	Solvent	<sup>1</sup> H Chemical Shift (δ) ppm	<sup>13</sup> C Chemical Shift (δ) ppm	Reference
Piperazine	-	2.68 (s, 8H, CH <sub>2</sub> )	47.9 (CH <sub>2</sub> )	[1]
N-Benzoylpiperazine	CDCl <sub>3</sub>	2.81-3.97 (m, 8H, piperazine NCH <sub>2</sub> )	43.5-49.0 (piperazine carbons)	[1][5]
1-(4-Chlorophenyl)piperazine	-	CH stretching: 2954, 2889, 2833 (Raman); 2954, 2896, 2831 (IR)	-	[6]
N,N'-Bis(2,4-difluorobenzoyl)piperazine	CDCl <sub>3</sub>	3.34 (br. s, 2H), 2.44, 3.79, 3.89 (br. s, 6H), 6.78–7.06 (m, 4H), 7.43 (dd, 2H)	42.1, 42.5, 46.9, 47.5 (NCH <sub>2</sub> ), 104.4 (m), 112.7 (dd), 119.8 (d), 131.0 (m), 158.7 (dt), 164.0 (dt), 164.7 (d, C=O)	[7]
Piperazine-2,5-dione	DMSO-d <sub>6</sub>	~3.8 - 4.1 (s, 4H, CH <sub>2</sub> ), ~8.0 - 8.5 (s, broad, 2H, NH)	~45 (CH <sub>2</sub> ), ~167 (C=O)	[1]

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in piperazine derivatives based on the absorption of infrared radiation, which causes molecular vibrations.

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives

Functional Group	Vibration	Wavenumber (cm <sup>-1</sup> )	Reference
N-H (amine)	Stretching	3220-3500	[8]
C-H (alkane)	Stretching	2800-3100	[8]
C=O (amide)	Stretching	1649-1659	[9]
C-N	Stretching	1049-1186	[10]
C-C (ring)	Stretching	1430-1625	[8][10]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of piperazine derivatives, aiding in their identification and structural analysis.[1][11][12]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives (Electron Ionization - EI)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions (m/z)	Reference
1-Benzylpiperazine (BZP)	176	134, 91, 56	[13]
1-(3-chlorophenyl)piperazine (mCPP)	196	154, 138, 57	[13]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)	230	188, 172, 145	[13]
N,N'-bis(2,4-difluorobenzoyl)piperazine	267 [M+H] <sup>+</sup> (ESI+)	-	[7]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Piperazine itself does not absorb significantly in the UV range, but its derivatives with aromatic substituents exhibit characteristic absorption maxima.[14]

Table 4: UV-Vis Absorption Maxima for Selected Piperazine Derivatives

Compound	Solvent	λmax (nm)	Reference
1-Benzylpiperazine (BZP)	Aqueous Acid	193	
1-(2-Methoxyphenyl)piperazine (2-MeOPP)	Aqueous Acid	206	
1-(3-Methoxyphenyl)piperazine (3-MeOPP)	Aqueous Acid	210	
1-(4-Methoxyphenyl)piperazine (4-MeOPP)	Aqueous Acid	196	
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	Aqueous Acid	202	

## Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the piperazine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[1]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta = 0.00$  ppm).[1]

#### <sup>1</sup>H NMR Acquisition:

- Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).[1]
- Use a standard pulse sequence, such as a single 90° pulse.[1]
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

#### <sup>13</sup>C NMR Acquisition:

- Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[1]
- Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]
- Acquire a larger number of scans compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.[1]

#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).[1]
- Phase the spectrum to obtain pure absorption peaks.[1]
- Calibrate the chemical shift scale using the internal standard.[1]
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.[1]

## FT-IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample with potassium bromide (KBr) powder.
- Press the mixture into a thin, transparent pellet.

#### Data Acquisition:

- Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400  $\text{cm}^{-1}$ .  
[\[10\]](#)

## Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[\[1\]](#)
- If necessary, derivatize the compound to increase its volatility.[\[1\]](#)

GC-MS Analysis:

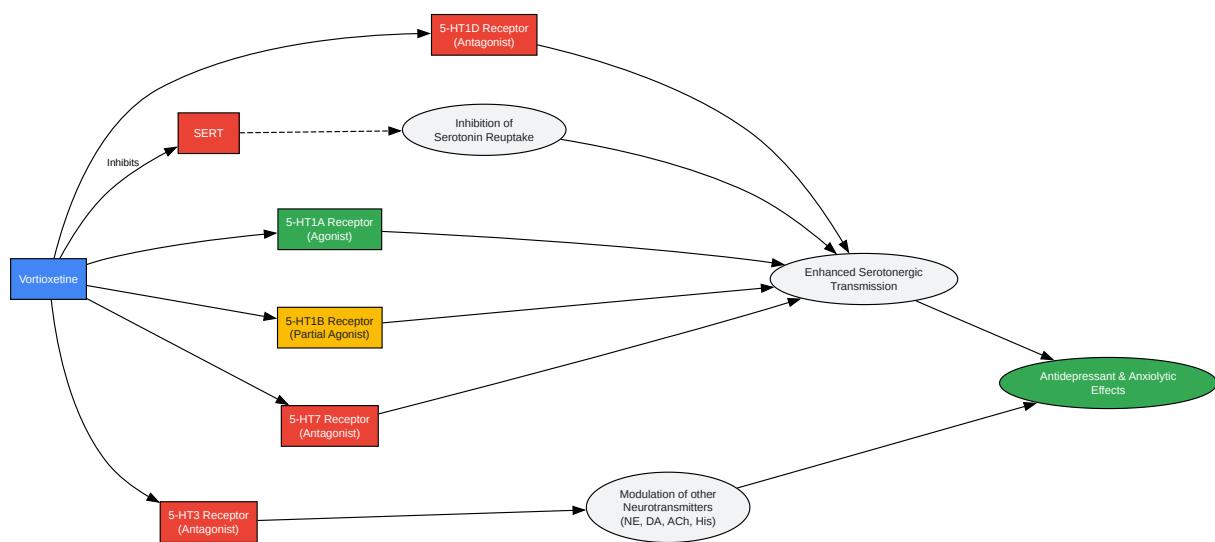
- Inject the sample into the gas chromatograph.
- The compounds are separated based on their boiling points and interaction with the column.
- The separated compounds are then introduced into the mass spectrometer for ionization and detection.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways of Pharmacologically Active

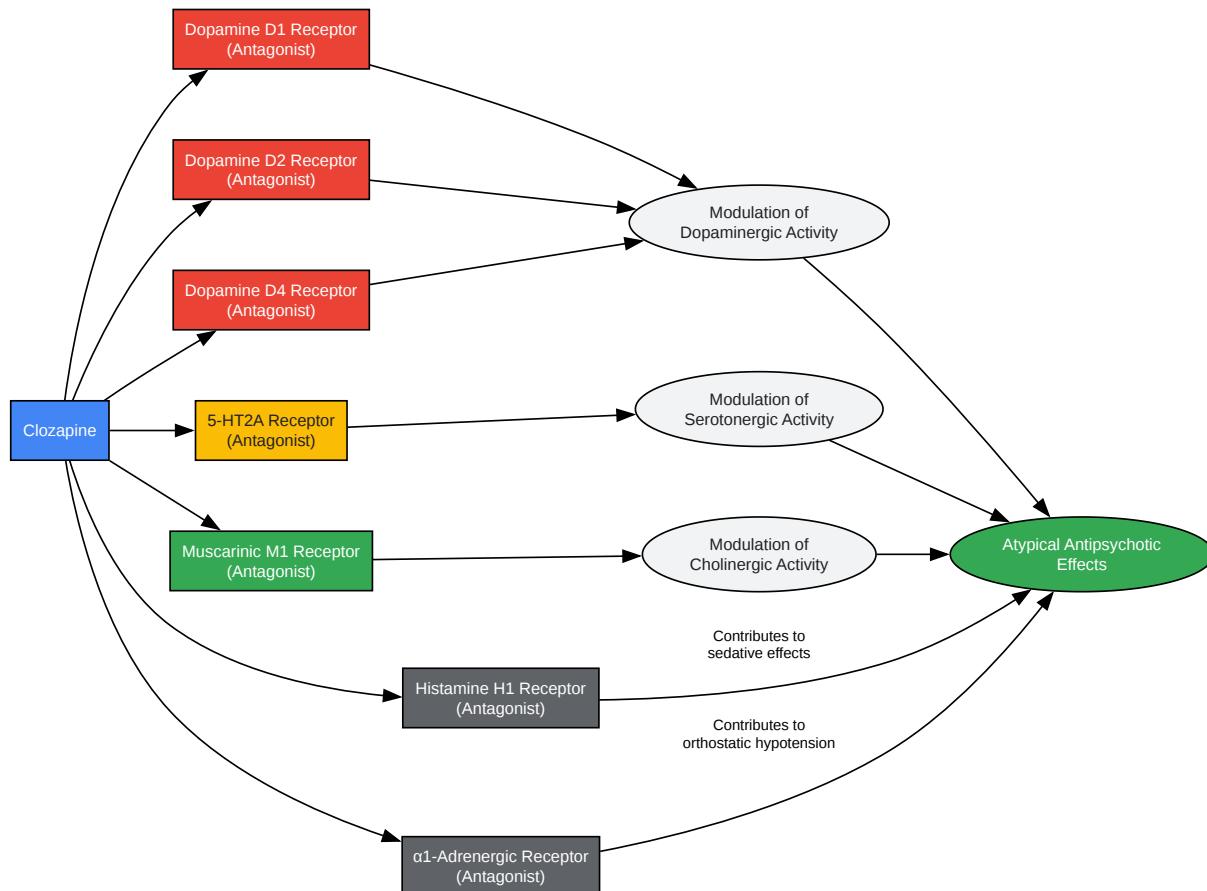
### Piperazine Derivatives

Many piperazine derivatives exert their therapeutic effects by modulating neurotransmitter signaling pathways.



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### Caption: Mechanism of action of Vortioxetine.

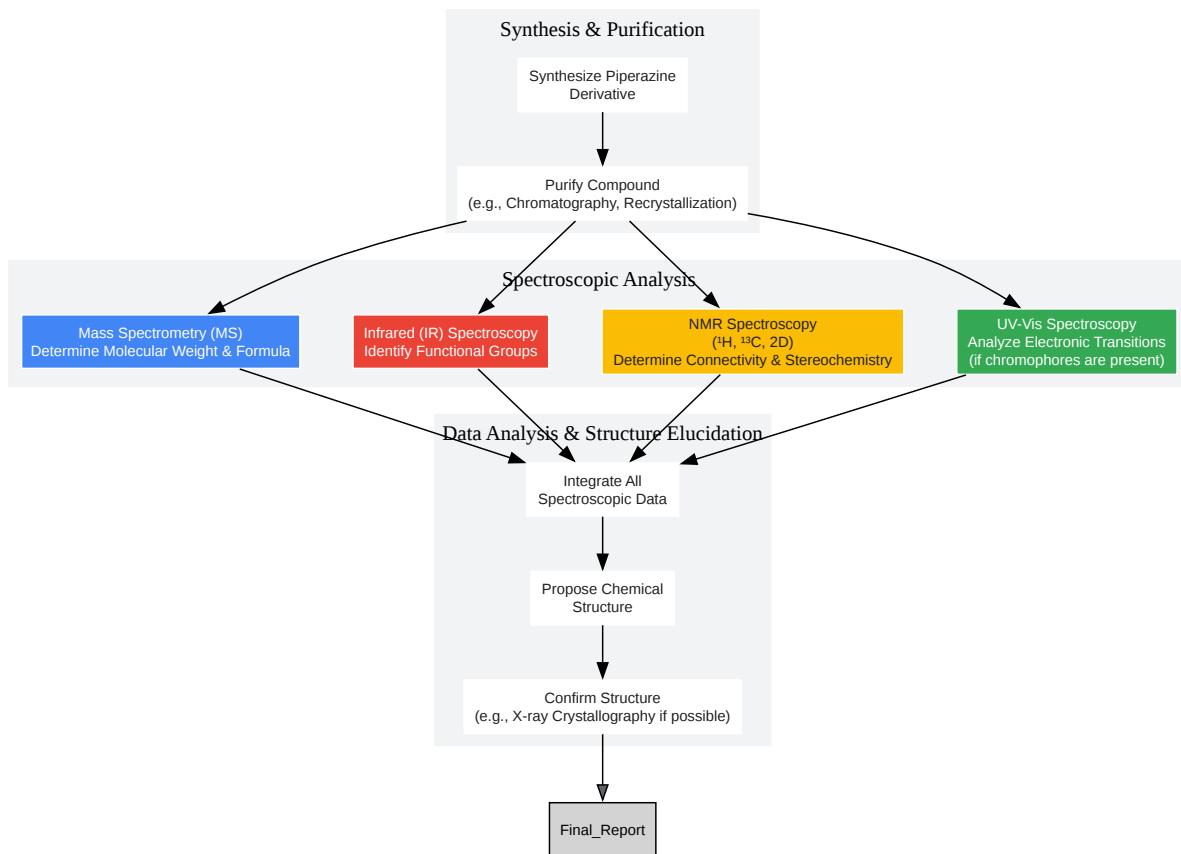


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Caption: Multi-receptor binding profile of Clozapine.

# Experimental Workflow for Spectroscopic Characterization

The structural elucidation of a novel piperazine derivative typically follows a systematic experimental workflow.

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Caption: General experimental workflow.

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